molecular formula C12HBr9 B129648 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl CAS No. 69278-62-2

2,2',3,3',4,4',5,5',6-Nonabromobiphenyl

Cat. No.: B129648
CAS No.: 69278-62-2
M. Wt: 864.3 g/mol
InChI Key: QLERKXRXNDBTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl. As a polybrominated biphenyl, this compound is resistant to degradation in the environment . It can persist in the environment for extended periods, leading to potential bioaccumulation in organisms. The use of PBBs is banned or restricted in most areas due to their toxicity and persistence in the environment .

Chemical Reactions Analysis

2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of brominated biphenyl oxides.

    Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated biphenyls.

    Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogen exchange reagents like sodium iodide . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl is unique due to its high degree of bromination, which imparts specific chemical and physical properties. Similar compounds include:

These similar compounds share the general structure of polybrominated biphenyls but differ in their degree of bromination, which affects their reactivity, toxicity, and environmental persistence .

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr9/c13-3-1-2(5(14)9(18)6(3)15)4-7(16)10(19)12(21)11(20)8(4)17/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLERKXRXNDBTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219340
Record name 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

864.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69278-62-2
Record name 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5,5',6-NONABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST225JYX2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.